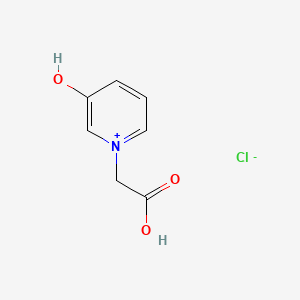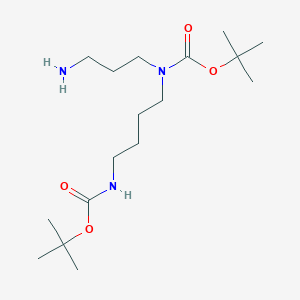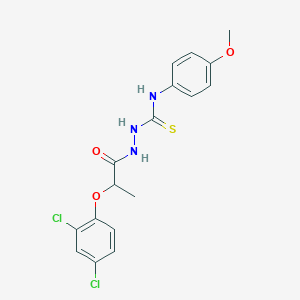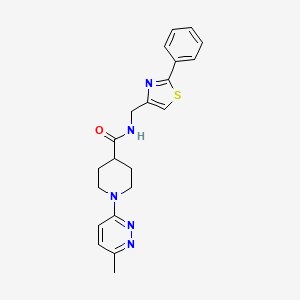
1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride, also known as Girard’s Reagent P, is a chemical compound with the empirical formula C7H10ClN3O . It is used to produce water-soluble derivatives of ketones and ketosteroids .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel inorganic–organic flocculant was synthesized by introducing quaternary ammonium and polyaluminum chloride (PAC) onto the backbone of carboxymethyl starch (CMS) .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [Cl-].NNC(=O)C[n+]1ccccc1 . This indicates that the compound has a pyridinium core with a carboxymethyl group attached to it .科学的研究の応用
Synthesis and Molecular Characterization
1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride is a subject of interest in the synthesis and molecular structure analysis of quaternary ammonium derivatives. These compounds have been characterized through various spectroscopic techniques, including FTIR, Raman, and NMR spectroscopy, alongside Density Functional Theory (DFT) calculations. The spectral analyses of these compounds reveal intricate details about their molecular structures and properties, paving the way for further applications in chemical research (Kowalczyk, 2008).
Nonlinear Optical Properties
The nonlinear optical properties of this compound have been extensively studied using the Z-scan technique. These investigations are crucial for the development of future optical devices, as they provide valuable information on the material's ability to interact with light in non-linear ways. The studies suggest that such materials hold promise for applications in the field of photonics and optoelectronics, highlighting their potential in influencing light behavior for technological advancements (Zidan, Arfan, & Allahham, 2016).
Catalysis and Synthesis Applications
Research into the catalytic properties of related pyridin-1-ium chloride derivatives has led to the discovery of efficient methodologies for synthesizing hexahydroquinoline-3-carboxamide derivatives. These findings are significant for the pharmaceutical industry, where such compounds could be used in the synthesis of new drugs and active pharmaceutical ingredients. The use of these catalysts in one-pot synthesis reactions demonstrates their potential to streamline chemical processes and increase efficiency (Ehsanifar & Mokhtary, 2018).
Metal Complexation for Therapeutic Applications
Studies on the complexation of 3-hydroxypyridine-2-carboxylic acid with various metals have revealed the potential for these complexes to exhibit insulin-mimetic activities. This research suggests that this compound and its related compounds could play a role in the development of new treatments for conditions such as diabetes. The ability of these metal complexes to mimic insulin's effects could lead to innovative therapeutic strategies for managing blood sugar levels (Nakai et al., 2005).
将来の方向性
The future directions of research on 1-(Carboxymethyl)-3-hydroxypyridin-1-ium chloride and similar compounds seem promising. For instance, sugarcane leaves, a significant agricultural waste, have been explored for the sustainable production of carboxymethyl cellulose . Additionally, carboxymethyl cellulose-based materials are being considered for diverse industrial applications, including paper coating, textile sizing and printing, ceramic glazing, and various uses in the oil industry .
特性
IUPAC Name |
2-(3-hydroxypyridin-1-ium-1-yl)acetic acid;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3.ClH/c9-6-2-1-3-8(4-6)5-7(10)11;/h1-4H,5H2,(H-,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZZAWLANOARLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)CC(=O)O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[1-[1-(3-Fluorophenyl)-3-methylpyrazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2674519.png)


![5,7-dimethyl-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2674524.png)


![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)

![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)
![N-(3-nitrophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2674534.png)
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)



